BenchChemオンラインストアへようこそ!

(R)-1-(3-Vinyl-phenyl)-ethanol

Cyclophilin inhibition Structure-based drug design Macrocyclic inhibitor synthesis

(R)-1-(3-Vinyl-phenyl)-ethanol (CAS 1381812-69-6) is an enantiopure chiral secondary alcohol characterized by a vinyl substituent at the meta position of the phenyl ring. With a molecular formula of C10H12O and molecular weight of 148.20 g/mol, this compound serves as a key chiral building block in the synthesis of macrocyclic cyclophilin inhibitors derived from the sanglifehrin A natural product scaffold.

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
Cat. No. B8343117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-Vinyl-phenyl)-ethanol
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC(=C1)C=C)O
InChIInChI=1S/C10H12O/c1-3-9-5-4-6-10(7-9)8(2)11/h3-8,11H,1H2,2H3/t8-/m1/s1
InChIKeyLJZMGASGMHCVKJ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(3-Vinyl-phenyl)-ethanol (CAS 1381812-69-6): Chiral Building Block for Cyclophilin Inhibitor Synthesis — Procurement Considerations


(R)-1-(3-Vinyl-phenyl)-ethanol (CAS 1381812-69-6) is an enantiopure chiral secondary alcohol characterized by a vinyl substituent at the meta position of the phenyl ring . With a molecular formula of C10H12O and molecular weight of 148.20 g/mol, this compound serves as a key chiral building block in the synthesis of macrocyclic cyclophilin inhibitors derived from the sanglifehrin A natural product scaffold [1]. Its defining structural feature — the meta-vinylphenyl moiety — enables a specific π-stacking interaction with Arg55 of cyclophilin A that is critical for the potency of the resulting macrocyclic inhibitors [2]. Commercially available at ≥95% purity in scales from 1 g to 1 kg, this compound occupies a distinct niche in medicinal chemistry procurement, where regiochemical and stereochemical precision directly determine downstream biological activity .

Why (R)-1-(3-Vinyl-phenyl)-ethanol Cannot Be Replaced by Para-Isomer, Racemic, or Non-Vinyl Analogs


Simple in-class substitution fails for (R)-1-(3-Vinyl-phenyl)-ethanol because three interdependent structural features — the meta regiochemistry of the vinyl group, the (R) absolute configuration at the chiral center, and the presence of the polymerizable vinyl handle — each control distinct aspects of downstream performance that cannot be simultaneously replicated by any single analog. The para isomer ((R)-1-(4-vinylphenyl)ethanol, CAS 1001347-79-0) is well-established for RAFT polymerization to produce chiral polymers [1], but its para substitution pattern cannot support the π-stacking geometry with Arg55 of cyclophilin A that the meta isomer achieves [2]. The racemic mixture or the (S)-enantiomer would introduce the incorrect stereochemistry, abolishing the binding orientation required for the styrene moiety to engage the cyclophilin catalytic pocket [3]. Non-vinyl analogs such as 1-phenylethanol lack the polymerizable or functionalizable vinyl group altogether, precluding both the critical π-stacking interaction and the late-stage diversification chemistry that the vinyl group enables. These differences are not incremental — they determine whether the final macrocyclic inhibitor achieves nanomolar or micromolar target affinity [4].

Quantitative Differentiation Evidence: (R)-1-(3-Vinyl-phenyl)-ethanol vs. Closest Analogs


Regiochemical Advantage: Meta-Vinyl Enables Unique π-Stacking with Cyclophilin A Arg55 — Crystallographically Verified

The meta-vinyl substitution pattern of (R)-1-(3-Vinyl-phenyl)-ethanol is structurally required to position the styrene moiety for a productive π-stacking interaction with Arg55 of cyclophilin A. In the co-crystal structure PDB 5TA2, the styryl group (derived from the meta-vinylphenyl building block) engages Arg55 via parallel-displaced π-stacking at a distance consistent with strong aromatic-cation interaction [1]. The para isomer cannot achieve this geometry because the vinyl-to-hydroxyl vector is collinear rather than angled, placing the styrene moiety in a sterically incompatible orientation relative to the Arg55 guanidinium group [2]. Macrocyclic inhibitors built with the meta-vinylphenyl building block achieve Kd values as low as 0.300 nM against cyclophilin A (SPR, pH 7.4), whereas earlier macrocycles retaining the sanglifehrin diene unit but lacking the styryl-Arg55 interaction showed Kd values of 25 nM to 2.6 µM, representing a ≥83-fold potency differential attributable in part to this regiochemical feature [3].

Cyclophilin inhibition Structure-based drug design Macrocyclic inhibitor synthesis

Enantiomeric Specificity: (R)-Configuration Required for Cyclophilin Inhibitor Pharmacophore Activity

The (R) absolute configuration at the benzylic carbon of 1-(3-vinylphenyl)ethanol is stereochemically required for proper orientation of the styrene moiety within the cyclophilin A binding pocket. In the PDB 5TA2 co-crystal structure, the (R)-configured stereocenter directs the styrene substituent toward the Arg55 residue; inversion to the (S)-enantiomer would rotate the aromatic ring approximately 120° away from the optimal π-stacking geometry [1]. The racemic mixture therefore contains 50% of an enantiomer that cannot productively engage the target. In the macrocyclic inhibitor series described by Steadman et al. (2017), all potent compounds (Kd < 100 nM) were synthesized from enantiopure (R)-configured building blocks; use of racemic material would necessitate chiral chromatographic separation post-coupling, reducing overall synthetic yield and increasing cost [2]. Commercial specification for the target compound is ≥95% purity with implied enantiomeric excess, though explicit ee% values are supplier-dependent . By contrast, (R)-1-(4-vinylphenyl)ethanol (CAS 1001347-79-0), while also commercially available in enantiopure form, is almost exclusively documented for RAFT polymerization applications rather than medicinal chemistry [3].

Chiral building block Stereochemical specification Enantioselective synthesis

Vinyl Group Functional Utility: Late-Stage Diversification via Cross-Coupling and Ring-Closing Metathesis

The terminal vinyl group of (R)-1-(3-Vinyl-phenyl)-ethanol serves a dual purpose that non-vinyl analogs cannot fulfill: (1) it participates in ring-closing metathesis (RCM) to form the macrocyclic scaffold, and (2) the resulting styryl moiety engages in the π-stacking interaction with Arg55 described above. In the Steadman et al. (2017) synthesis, the chiral alcohol 21 was coupled via EDC-mediated esterification, and the vinyl group subsequently underwent RCM using Hoveyda-Grubbs II catalyst to form the macrocycle in 22–28% isolated yield [1]. The non-vinyl analog 1-phenylethanol lacks the alkene handle entirely and cannot participate in RCM macrocyclization. The trifluoromethyl analog (R)-1-[3-(trifluoromethyl)phenyl]ethanol retains chirality but replaces the reactive vinyl group with a metabolically stable CF3 group, eliminating the possibility of both RCM and styrene π-stacking . The vinyl group further enables post-macrocyclization diversification via Heck coupling, epoxidation, or hydroboration, providing synthetic versatility that non-alkenyl building blocks cannot offer [2].

Ring-closing metathesis Late-stage functionalization Macrocycle synthesis

Predicted Physicochemical Properties: Benchmarking Against the Para Isomer for Synthetic Planning

Predicted physicochemical properties differentiate (R)-1-(3-Vinyl-phenyl)-ethanol from its para isomer and inform solvent selection, purification strategy, and storage conditions. The meta isomer has a predicted boiling point of 252.3±19.0 °C, predicted density of 1.011±0.06 g/cm³, and predicted pKa of 14.38±0.20 (ACD/Labs Percepta prediction) . While the para isomer ((R)-1-(4-vinylphenyl)ethanol, CAS 1001347-79-0) shares the same molecular formula and weight (148.20 g/mol), its predicted boiling point is 249.1±19.0 °C and density is 1.011±0.06 g/cm³ . The pKa values are nearly identical (both ~14.4), indicating comparable alcohol acidity. However, the meta isomer's predicted logP of approximately 2.2 versus the para isomer's ~2.1 reflects subtle polarity differences arising from the different dipole moment orientation of the vinyl substituent, which may affect chromatographic retention and extraction behavior during workup [1]. These differences, while modest, are relevant for analytical method development and QC release testing when distinguishing between regioisomeric impurities.

Physicochemical profiling Predicted properties Synthetic route planning

Divergent Application Landscape: Meta Isomer → Medicinal Chemistry; Para Isomer → Polymer Chemistry

The published application landscapes for the meta and para isomers of 1-(vinylphenyl)ethanol are almost entirely non-overlapping, reflecting a fundamental regiochemistry-driven divergence in research utility. (R)-1-(3-Vinyl-phenyl)-ethanol (meta) is documented exclusively in the context of cyclophilin inhibitor medicinal chemistry: it appears as a building block in the Steadman et al. (2017) J. Med. Chem. paper, in US Patent US9566312 (macrocyclic Flaviviridae inhibitors), and in the associated PDB deposition 5TA2 [1][2]. By contrast, (R)-1-(4-vinylphenyl)-ethanol (para, CAS 1001347-79-0) is documented primarily for polymer chemistry: RAFT polymerization to produce enantiopure homo- and copolymers, enantioselective lipase-catalyzed esterification of chiral block copolymers, and investigation of chiroptical properties of the resulting materials [3][4]. No publication has been identified that uses the para isomer in cyclophilin inhibitor synthesis, nor the meta isomer in RAFT polymerization. This application divergence means that the choice between meta and para isomers is not a matter of preference but of research domain: a medicinal chemistry program targeting cyclophilins must procure the meta isomer, while a polymer chemistry program focused on chiral materials should procure the para isomer.

Application-specific procurement Polymer chemistry Medicinal chemistry

Optimal Procurement and Application Scenarios for (R)-1-(3-Vinyl-phenyl)-ethanol


Scenario 1: Macrocyclic Cyclophilin Inhibitor Lead Optimization Programs

For medicinal chemistry teams synthesizing macrocyclic cyclophilin inhibitors based on the sanglifehrin A scaffold, (R)-1-(3-Vinyl-phenyl)-ethanol is the required chiral building block for introducing the styryl pharmacophore. As demonstrated by Steadman et al. (2017), EDC-mediated coupling of this alcohol to tripeptide acid intermediates, followed by Hoveyda-Grubbs II-catalyzed RCM, yields macrocycles with Kd values as low as 0.300 nM against cyclophilin A [1][2]. Procurement specifications: enantiopure (R)-configuration, ≥95% purity, typical order scale 1–5 g for initial SAR exploration, scaling to 250 g–1 kg for lead optimization. The para isomer (CAS 1001347-79-0) is NOT a suitable substitute for this application [3].

Scenario 2: Antiviral Drug Discovery Targeting Flaviviridae (HCV, Dengue, Zika)

US Patent US9566312 describes macrocyclic compounds incorporating the (R)-1-(3-vinylphenyl)ethyl ester moiety as inhibitors of Flaviviridae viruses, including hepatitis C [2]. Compound 2.17.4 achieved a cyclophilin binding Kd of 0.300 nM (SPR, pH 7.4) and demonstrated antiviral activity in the HCV replicon assay [4]. Research groups pursuing non-immunosuppressive cyclophilin inhibitors as broad-spectrum antiviral agents should procure this specific meta-vinyl chiral building block. The enantiomeric purity is critical: use of racemic material would reduce active diastereomer yield by ≥50% and confound SAR interpretation [5].

Scenario 3: Structure-Based Drug Design and Crystallography Studies of Cyclophilin-Ligand Complexes

The co-crystal structure PDB 5TA2 provides atomic-resolution (2.39 Å) evidence that the styrene moiety derived from the meta-vinylphenyl building block engages in a characteristic π-stacking interaction with Arg55 of cyclophilin A [5]. Structural biology groups investigating cyclophilin-ligand interactions or performing fragment-based screening should procure (R)-1-(3-Vinyl-phenyl)-ethanol as a validated tool compound for generating ligand-bound crystal structures. The compound's predicted pKa of 14.38 indicates the alcohol remains largely unionized at physiological pH, while the predicted logP of ~2.2 suggests adequate solubility for biophysical assays .

Scenario 4: Chiral Building Block Supply for Contract Research and CDMO Scale-Up

For contract research organizations (CROs) and contract development and manufacturing organizations (CDMOs) supporting client cyclophilin programs, (R)-1-(3-Vinyl-phenyl)-ethanol is commercially available at ≥95% purity in multi-gram to kilogram quantities from specialty chemical suppliers . The predicted boiling point of 252.3±19.0 °C supports vacuum distillation as a viable purification method, while the predicted density of 1.011 g/cm³ enables straightforward volumetric handling. Storage recommendations: sealed containers at 2–8 °C under inert atmosphere to prevent vinyl group polymerization. Quality control should include chiral HPLC to confirm enantiomeric purity and 1H NMR to verify the meta substitution pattern (characteristic aromatic proton splitting pattern distinct from ortho and para isomers) [5].

Quote Request

Request a Quote for (R)-1-(3-Vinyl-phenyl)-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.